molecular formula C13H14N4O3 B2563830 3-(4-Azidopiperidine-1-carbonyl)benzoic acid CAS No. 2138063-75-7

3-(4-Azidopiperidine-1-carbonyl)benzoic acid

Cat. No.: B2563830
CAS No.: 2138063-75-7
M. Wt: 274.28
InChI Key: NUSJNACIQUIAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Azidopiperidine-1-carbonyl)benzoic acid is an organic compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol . This compound features a piperidine ring substituted with an azido group and a benzoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Azidopiperidine-1-carbonyl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through acylation reactions, typically using benzoic acid derivatives and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Azidopiperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Sodium azide and other nucleophiles are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitro derivatives and other oxidized products.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Azidopiperidine-1-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Azidopiperidine-1-carbonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidopiperidine-1-carboxylic acid
  • 3-Azidobenzoic acid
  • 4-Azidobenzoic acid

Uniqueness

3-(4-Azidopiperidine-1-carbonyl)benzoic acid is unique due to its combination of a piperidine ring, azido group, and benzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(4-azidopiperidine-1-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-16-15-11-4-6-17(7-5-11)12(18)9-2-1-3-10(8-9)13(19)20/h1-3,8,11H,4-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSJNACIQUIAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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